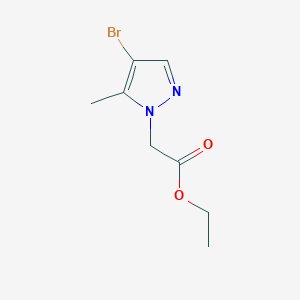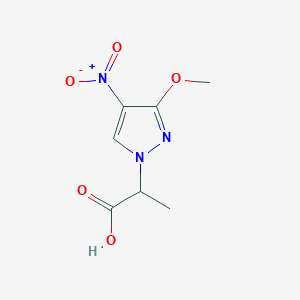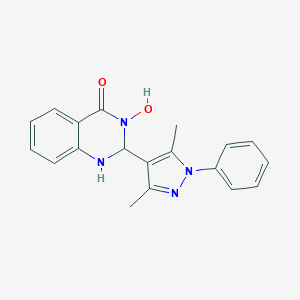![molecular formula C15H13ClO4 B454974 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid CAS No. 438220-40-7](/img/structure/B454974.png)
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, also known as 2-chloro-4-methoxybenzoic acid (CMA), is an important organic compound that is widely used in scientific research. It is a key intermediate in the synthesis of many organic compounds and has been used in numerous applications in the pharmaceutical, agricultural, and food industries. CMA is also known to have a wide range of biochemical and physiological effects, making it an important compound for further research.
Applications De Recherche Scientifique
Environmental Fate and Behavior of Parabens
Parabens, chemically related to 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, are widely used as preservatives in various products. Their occurrence, fate, and behavior in aquatic environments have been a focus of research due to their weak endocrine-disrupting potential. Despite their biodegradability, parabens are ubiquitously found in surface waters and sediments, attributed to the continuous introduction from consumer products. These compounds, containing phenolic hydroxyl groups, can react with free chlorine, forming halogenated by-products, some of which are more stable and persistent, necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Health Aspects of Methyl Paraben
Methyl paraben, a methyl ester of p-hydroxybenzoic acid similar in structure to 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, has been extensively studied for its health effects. Utilized as an antimicrobial preservative in foods, drugs, and cosmetics for over 50 years, it is known for its low acute toxicity and non-irritating properties. Methyl paraben does not accumulate in the body, and no evidence of carcinogenicity or mutagenicity has been observed. However, its mechanism of cytotoxic action may involve mitochondrial failure, highlighting the need for ongoing assessment of its safety (Soni, Taylor, Greenberg, & Burdock, 2002).
Chlorophenols in Waste Incineration
Chlorophenols (CP), structurally related to 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid, are identified as major precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). Studies highlight the correlation between CP concentrations and dioxin levels, emphasizing CP's role in dioxin formation through various pathways. This review sheds light on the mechanisms governing CP formation, chlorination, dechlorination, and destruction, proposing the need for a unified pathway to better understand CP's impact on dioxin emission profiles (Peng et al., 2016).
Propriétés
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-7-6-10(15(17)18)8-11(13)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHCWXCPJJADAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid | |
CAS RN |
438220-40-7 |
Source


|
| Record name | 3-[(2-chlorophenoxy)methyl]-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454891.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B454893.png)
![[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B454895.png)
![4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde](/img/structure/B454896.png)

![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)


![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate](/img/structure/B454904.png)
![Methyl 6-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454905.png)

![Methyl 5-[(2-formyl-6-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B454909.png)
![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454911.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)